
m-PEG25-Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG25-Hydrazide: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular formula of C₅₂H₁₀₆N₂O₂₆ and a molecular weight of 1175.40.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG25-Hydrazide involves the reaction of polyethylene glycol with hydrazine. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a reactive intermediate, such as a tosylate or mesylate.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using suitable reagents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: m-PEG25-Hydrazide can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding oxides.
Reduction: The compound can also undergo reduction reactions, where the hydrazide group is reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: m-PEG25-Hydrazide is used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: The compound is used in biological research to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: In medical research, this compound is used to develop novel therapeutic agents that target and degrade disease-causing proteins.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the biotechnology industry for the production of protein-based therapeutics.
Mecanismo De Acción
m-PEG25-Hydrazide functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins that are involved in disease processes, and the pathways involved include the ubiquitin-proteasome system.
Comparación Con Compuestos Similares
m-PEG-NHS Ester: Another PEG-based linker used in the synthesis of PROTACs.
m-PEG-Azide: A PEG-based linker with an azide functional group used in click chemistry.
m-PEG-Maleimide: A PEG-based linker with a maleimide functional group used in bioconjugation.
Uniqueness: m-PEG25-Hydrazide is unique due to its hydrazide functional group, which allows for specific reactions and applications in the synthesis of PROTACs. Its ability to form stable linkages with both E3 ubiquitin ligases and target proteins makes it a valuable tool in targeted protein degradation research.
Propiedades
Fórmula molecular |
C52H106N2O26 |
|---|---|
Peso molecular |
1175.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C52H106N2O26/c1-56-4-5-58-8-9-60-12-13-62-16-17-64-20-21-66-24-25-68-28-29-70-32-33-72-36-37-74-40-41-76-44-45-78-48-49-80-51-50-79-47-46-77-43-42-75-39-38-73-35-34-71-31-30-69-27-26-67-23-22-65-19-18-63-15-14-61-11-10-59-7-6-57-3-2-52(55)54-53/h2-51,53H2,1H3,(H,54,55) |
Clave InChI |
LWSMOYWOJHZYSE-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
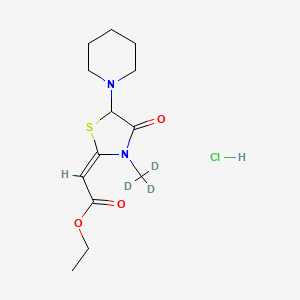
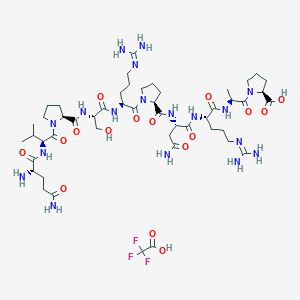
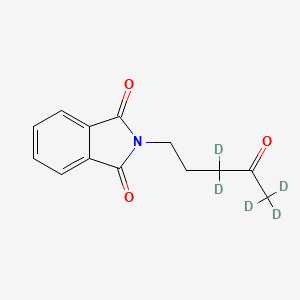
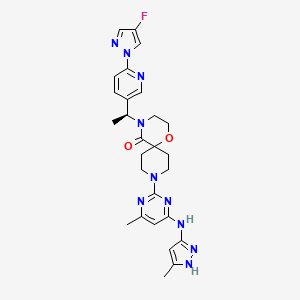
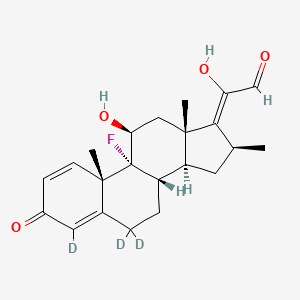

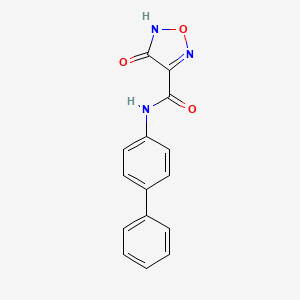
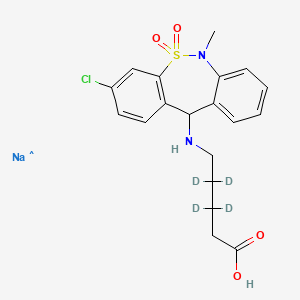

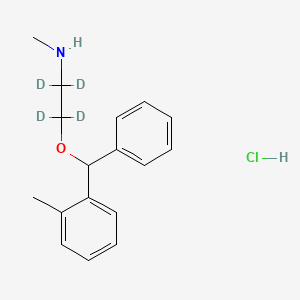

![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

